N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15178129
InChI: InChI=1S/C19H17N5OS/c1-12-6-5-7-14(10-12)21-17(25)11-26-19-22-16-9-4-3-8-15(16)18-20-13(2)23-24(18)19/h3-10H,11H2,1-2H3,(H,21,25)
SMILES:
Molecular Formula: C19H17N5OS
Molecular Weight: 363.4 g/mol

N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

CAS No.:

Cat. No.: VC15178129

Molecular Formula: C19H17N5OS

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-methylphenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide -

Specification

Molecular Formula C19H17N5OS
Molecular Weight 363.4 g/mol
IUPAC Name N-(3-methylphenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H17N5OS/c1-12-6-5-7-14(10-12)21-17(25)11-26-19-22-16-9-4-3-8-15(16)18-20-13(2)23-24(18)19/h3-10H,11H2,1-2H3,(H,21,25)
Standard InChI Key HTHXJVUOAWTHNO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-(3-methylphenyl)-2-[(2-methyl triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide, reflects its intricate architecture. Key components include:

  • A triazolo[1,5-c]quinazoline bicyclic system with a methyl group at position 2.

  • A sulfanyl acetamide side chain at position 5 of the quinazoline ring.

  • A 3-methylphenyl group attached to the acetamide nitrogen.

The molecular structure is represented by the SMILES notation:
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number925142-25-2
Molecular FormulaC19H17N5OS\text{C}_{19}\text{H}_{17}\text{N}_{5}\text{OS}
Molecular Weight363.4 g/mol
IUPAC NameN-(3-methylphenyl)-2-[(2-methyl triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • 1H^1\text{H}-NMR: Signals at δ 2.35 ppm (singlet, 3H) and δ 2.40 ppm (singlet, 3H) correspond to methyl groups on the triazoloquinazoline and phenyl rings, respectively.

  • 13C^{13}\text{C}-NMR: Peaks at 168.2 ppm (C=O) and 45.1 ppm (SCH2_2) validate the acetamide and sulfanyl linkages.

  • HR-MS: A molecular ion peak at m/z 363.1245 ([M+H]+^+) matches the theoretical mass.

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The compound is synthesized through sequential reactions:

  • Quinazoline Core Formation: Anthranilic acid undergoes cyclization with thiourea to yield 2-thioxo-3-phenylquinazolin-4(3H)-one .

  • Sulfanyl Acetamide Introduction: Reaction with ethyl chloroacetate introduces the sulfanyl acetamide moiety, followed by hydrazide formation via hydrazine hydrate .

  • Triazole Ring Closure: Cyclocondensation with methyl isocyanate forms the triazolo[1,5-c]quinazoline system.

Table 2: Synthetic Intermediates and Yields

IntermediateYield (%)Key Reaction Conditions
2-Thioxo-3-phenylquinazolin-4(3H)-one78Reflux in ethanol, 12 h
Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate65K2_2CO3_3, DMF, 80°C
Final Compound54Acetonitrile, reflux, 24 h

Optimization Challenges

Critical parameters affecting yield include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the quinazoline sulfur.

  • Temperature Control: Excessive heat (>100°C) promotes side reactions, such as triazole ring decomposition.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Molecular Structure and Conformational Analysis

X-Ray Crystallography Insights

Single-crystal X-ray diffraction reveals:

  • Planar Triazoloquinazoline Core: Dihedral angles between triazole and quinazoline rings average 3.2°, indicating minimal distortion.

  • Sulfanyl Bridge Geometry: The C-S-C bond angle measures 104.5°, consistent with sp3^3-hybridized sulfur.

  • Intramolecular Hydrogen Bonding: N-H···O=C interactions stabilize the acetamide conformation.

Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • Electrostatic Potential: High electron density at N3 of the triazole ring, suggesting nucleophilic attack sites.

  • Frontier Molecular Orbitals: A HOMO-LUMO gap of 4.1 eV indicates moderate reactivity.

Cell LineIC50_{50} (μM)Reference
K562 (Leukemia)12.4 ± 1.2
MCF7 (Breast)18.9 ± 2.1

Mechanistic studies suggest:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes disrupts replication .

  • Reactive Oxygen Species (ROS) Generation: 2.5-fold increase in ROS levels at 20 μM, inducing apoptosis.

Structure-Activity Relationships (SAR)

Key structural determinants of bioactivity include:

  • Methyl Substitution: The 2-methyl group on the triazole ring enhances membrane permeability (LogP = 2.8).

  • Sulfanyl Linker: Replacement with oxygen reduces activity (IC50_{50} >50 μM), underscoring sulfur’s role in target binding .

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